[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine, also known as [5-(2-methyl-1,3-thiazol-4-yl)-2-furyl]methanamine dihydrochloride, is a chemical compound characterized by its unique structural features combining a thiazole ring, a furan ring, and an amine group. This compound is notable for its potential biological activities and applications in various scientific fields, particularly in medicinal chemistry.
The compound has been cataloged with several identifiers:
The synthesis of [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine typically involves several key steps:
This multi-step synthesis highlights the complexity involved in creating this compound, which is essential for its subsequent applications.
The molecular structure of [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine features:
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 194.26 g/mol |
InChI | InChI=1S/C9H10N2OS |
InChI Key | KYUQAHJPQLLHQR-UHFFFAOYSA-N |
SMILES | CC1=NC(=CS1)C2=CC=C(O2)CN |
This structural data underscores the compound's potential for diverse interactions within biological systems.
The chemical reactivity of [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine can be attributed to its functional groups:
These reactions are critical for understanding how this compound interacts with biological systems and other chemical species.
The mechanism of action for [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine involves interactions with specific molecular targets:
These interactions can modulate biochemical pathways, leading to observed pharmacological effects .
The physical properties of [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine include:
Property | Value |
---|---|
Appearance | Powder |
Storage Temperature | 4 °C |
Density | Not specified |
Solubility | Soluble in water (exact data not specified) |
The chemical properties include:
Understanding these properties is crucial for handling and application in research settings.
[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine has several potential applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: